Methyl 4-((2-(5-acetylthiophen-2-yl)ethyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((2-(5-acetylthiophen-2-yl)ethyl)carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a thiophene derivative through a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(5-acetylthiophen-2-yl)ethyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the acetylation of thiophene to form 5-acetylthiophene, followed by its reaction with ethylamine to produce 2-(5-acetylthiophen-2-yl)ethylamine. This intermediate is then reacted with methyl 4-isocyanatobenzoate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of automated reactors and continuous flow systems can further improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(5-acetylthiophen-2-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
Methyl 4-((2-(5-acetylthiophen-2-yl)ethyl)carbamoyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Methyl 4-((2-(5-acetylthiophen-2-yl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The carbamoyl group may facilitate binding to proteins, enhancing the compound’s biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((2-(5-methylthiophen-2-yl)ethyl)carbamoyl)benzoate
- Methyl 4-((2-(5-ethylthiophen-2-yl)ethyl)carbamoyl)benzoate
- Methyl 4-((2-(5-propionylthiophen-2-yl)ethyl)carbamoyl)benzoate
Uniqueness
Methyl 4-((2-(5-acetylthiophen-2-yl)ethyl)carbamoyl)benzoate is unique due to the presence of the acetyl group on the thiophene ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Properties
IUPAC Name |
methyl 4-[2-(5-acetylthiophen-2-yl)ethylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-11(19)15-8-7-14(23-15)9-10-18-16(20)12-3-5-13(6-4-12)17(21)22-2/h3-8H,9-10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFZRJRHQLOCOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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